6-{[(2-methoxyphenyl)amino]methyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a methoxyphenylamino group attached to it.
Preparation Methods
The synthesis of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe for studying cellular processes and signaling pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their activity as TRK inhibitors, which are associated with cancer treatment.
The uniqueness of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE lies in its specific structural features and its potential as a lead compound for developing new therapeutic agents targeting FGFRs.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-[(2-methoxyanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C15H13N3O3/c1-21-12-7-3-2-6-11(12)17-9-18-14(19)10-5-4-8-16-13(10)15(18)20/h2-8,17H,9H2,1H3 |
InChI Key |
YDYPUQOFIBVGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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